1-Boc-(S)-3-Cyclopropylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

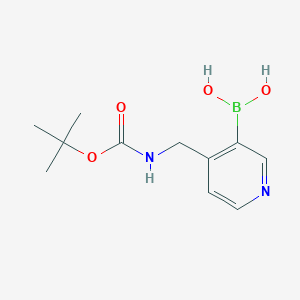

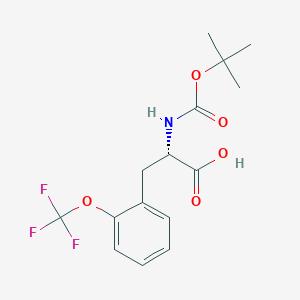

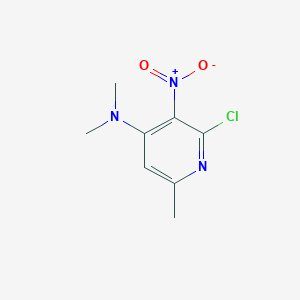

“1-Boc-(S)-3-Cyclopropylpiperazine” is a piperidine derivative with an amine protecting group used in the preparation of biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . An alternate convergent synthesis of brexpiprazole 1 has been demonstrated, where the entire framework of the API has been assembled in a few simple steps from three readily available building blocks .

Molecular Structure Analysis

The molecular formula of “1-Boc-(S)-3-Cyclopropylpiperazine” is C9H18N2O2 . The Boc group is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The product is a solid form .

Scientific Research Applications

Green Chemistry and Catalyst-Free Synthesis

1-Boc-(S)-3-Cyclopropylpiperazine is utilized in green chemistry approaches for the BOC protection of amines. This process is significant as it eliminates the need for catalysts and solvents, making it an eco-friendly and efficient method for synthesizing protected amines .

Pharmacological Applications

In medicinal chemistry, piperazine derivatives, such as 1-Boc-(S)-3-Cyclopropylpiperazine, are key components in several blockbuster drugs. They are used for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is crucial for drug discovery and development.

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the chemoselective mono-N-Boc protection of amines. This is important for creating structurally diverse amines with potential applications in pharmaceuticals and fine chemicals .

Drug Development

1-Boc-(S)-3-Cyclopropylpiperazine is involved in the development of new pharmacological agents. Its derivatives are explored for their potential as therapeutic agents, contributing to the discovery of new drugs with improved efficacy and safety profiles .

Biochemical Research

In biochemistry, the Boc group is widely used for the protection of amino groups during peptide synthesis. The deprotection of the Boc group is a critical step in peptide synthesis, and 1-Boc-(S)-3-Cyclopropylpiperazine can be used in developing new methods for this purpose .

Medicinal Chemistry Research

This compound is researched for its role in the synthesis of piperazines, which are prevalent in diverse pharmacological agents. Advances in the C–H functionalization of the piperazine ring are particularly relevant, as they expand the toolbox for medicinal chemists .

Safety and Hazards

Future Directions

The future directions in the field of piperazine derivatives involve the development of new synthetic methods to afford functionalized piperazines with a focus on C–H functionalization . There is also a growing interest in the development of more efficient and sustainable methods for N-Boc deprotection .

properties

IUPAC Name |

tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGEBMPXPIGCR-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-cyclopropylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)